molecular formula C22H18ClNO B2942801 3-(1,1'-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide CAS No. 882083-87-6

3-(1,1'-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide

Cat. No.: B2942801
CAS No.: 882083-87-6
M. Wt: 347.84
InChI Key: GNRVPDUWXDJVNJ-XNTDXEJSSA-N
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Description

The compound “3-(1,1’-Biphenyl)-4-YL-N-(4-chlorobenzyl)acrylamide” is a complex organic molecule that contains a biphenyl group, a chlorobenzyl group, and an acrylamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the chlorobenzyl group, and the attachment of the acrylamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the biphenyl and chlorobenzyl groups), a carbon-carbon double bond (from the acrylamide group), and a carbonyl group (also from the acrylamide group) .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the aromatic rings could participate in electrophilic aromatic substitution reactions . The carbon-carbon double bond in the acrylamide group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings would likely make it relatively stable and possibly soluble in organic solvents . The carbon-carbon double bond and the carbonyl group could make it reactive under certain conditions .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s used in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with care to avoid exposure, ingestion, or inhalation .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. Its reactivity and stability could be further studied to optimize its synthesis and use .

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO/c23-21-13-8-18(9-14-21)16-24-22(25)15-10-17-6-11-20(12-7-17)19-4-2-1-3-5-19/h1-15H,16H2,(H,24,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRVPDUWXDJVNJ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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